3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
3-(3-bromophenyl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSALVYNXWZHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The structure of this compound features a bromophenyl group and a fluoropropanamine moiety, which may contribute to its biological activity. The presence of halogens (bromine and fluorine) often enhances the lipophilicity and bioavailability of pharmaceutical compounds, making them more effective in biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential anti-inflammatory, neuroprotective, and anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, a study demonstrated that derivatives with similar structures significantly reduced the production of IL-6 and IL-10 in LPS-stimulated macrophages, suggesting a mechanism involving the modulation of inflammatory pathways .
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds. The mechanisms often involve the stimulation of neurogenesis and protection against neuronal cell death. For example, certain analogs have shown efficacy in promoting post-natal hippocampal neurogenesis and reducing axonal degeneration . These findings suggest that this compound may have similar protective effects on neuronal cells.
Anticancer Potential
The anticancer activity of this compound has not been extensively studied; however, its structural analogs have shown promise against various cancer cell lines. For instance, compounds with similar functional groups have demonstrated cytotoxicity against non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells . This suggests that this compound may also exhibit selective cytotoxicity towards cancer cells.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cytokine Modulation : By inhibiting specific signaling pathways involved in inflammation, it may reduce the expression of pro-inflammatory cytokines.
- Neuroprotection : It could enhance neurogenic processes by modulating neurotrophic factors or signaling pathways associated with neuronal survival.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress or disruption of cell cycle progression.
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds structurally related to this compound:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
- Neuroprotective Effects : Preliminary studies suggest that fluorinated amines can exhibit neuroprotective properties, potentially stabilizing mitochondrial functions and preventing neuronal apoptosis. This is particularly relevant in the context of neurodegenerative diseases.
Biochemical Studies
In biochemical research, 3-(3-bromophenyl)-2-fluoropropan-1-amine hydrochloride is utilized to explore the effects of fluorinated compounds on biological systems.
- Interaction with Neurotransmitter Systems : Research indicates that this compound may influence neurotransmitter release or receptor activity, which could have implications for treating mood disorders and other neurological conditions .
Synthesis of Complex Molecules
As a building block, this compound plays a crucial role in synthesizing more complex organic molecules.
- Synthetic Routes : Various synthetic pathways have been explored to modify the compound for enhanced biological activity or altered chemical properties. These modifications can lead to derivatives with improved efficacy against specific biological targets .
Toxicological Profile
The toxicological data indicate that this compound is classified as a hazardous material, necessitating careful handling due to its irritant properties. It is important to note that comprehensive toxicological studies are still required to fully understand its safety profile .
Neuroprotective Studies
Investigations into fluorinated amines have shown promising effects in animal models. These studies indicate that such compounds could stabilize mitochondrial functions and prevent apoptosis in neurons, suggesting potential applications in neurodegenerative disease therapies .
Synthesis and Derivatives
Research has focused on various synthetic routes for producing derivatives of this compound, enhancing its biological activity or altering its chemical properties for specific applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
